4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide is a compound that belongs to the class of maleimides, which are known for their diverse biological activities and practical applications. This compound features an activated double bond and an imide group, making it highly reactive and suitable for various chemical reactions .
Vorbereitungsmethoden
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include p-toluenesulfonic acid, lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing various derivatives and polymers.
Wirkmechanismus
The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide involves its interaction with various molecular targets and pathways. The biogenic imide group ensures high and diverse biological activities, including selective inhibition of proteins like cyclooxygenase and enzyme kinase . These interactions play a vital role in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide include:
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Shares a similar structure but with a benzoic acid group instead of a nonyl group.
N-phenylmaleimide: Another maleimide derivative with similar reactivity and applications.
p-nitrophenylmaleimide: Known for its use in polymerization processes.
The uniqueness of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide lies in its specific structure, which imparts distinct biological activities and reactivity compared to other maleimide derivatives.
Eigenschaften
CAS-Nummer |
61633-10-1 |
---|---|
Molekularformel |
C19H26N2O4S |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
4-(2,5-dioxopyrrol-1-yl)-N-nonylbenzenesulfonamide |
InChI |
InChI=1S/C19H26N2O4S/c1-2-3-4-5-6-7-8-15-20-26(24,25)17-11-9-16(10-12-17)21-18(22)13-14-19(21)23/h9-14,20H,2-8,15H2,1H3 |
InChI-Schlüssel |
IKSGBUXWJSBHOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.